molecular formula C12H11Cl2N3O B1680502 Rafigrelide CAS No. 1029711-88-3

Rafigrelide

カタログ番号 B1680502
CAS番号: 1029711-88-3
分子量: 284.14 g/mol
InChIキー: IGMDPBNGNRHCRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rafigrelide is a platelet aggregation inhibitor . It has been studied for its effect on thrombus formation and characteristics . In a phase 1 study, healthy male volunteers received rafigrelide for 14 days, and it was found that rafigrelide reduced platelet count and thrombus area under high and low shear conditions .


Molecular Structure Analysis

The molecular formula of Rafigrelide is C12H11Cl2N3O . The InChIKey is IGMDPBNGNRHCRW-UHFFFAOYSA-N . More detailed structural analysis would require specific laboratory techniques.

科学的研究の応用

Antithrombotic Properties

Rafigrelide has been studied for its potential antithrombotic properties. A phase 1 study explored the effects of rafigrelide on thrombus formation and characteristics. This research found that rafigrelide, when administered to healthy male volunteers, resulted in a significant reduction in mean platelet count and thrombus area under both high and low shear conditions. The study also observed that rafigrelide treatment prolonged clot formation time and reduced clot strength, indicating its antithrombotic potential. Interestingly, the addition of acetylsalicylic acid (ASA) to rafigrelide did not show any additional effect on platelet count or thrombus area, suggesting the standalone effectiveness of rafigrelide in this aspect (Balasubramaniam et al., 2014).

Applications in RAF Protein Research

Although not directly related to rafigrelide, studies on RAF proteins provide context to the broader category of drugs affecting this pathway. Research on RAF proteins, like B-RAF and C-RAF, is significant due to their role in cellular processes such as growth, proliferation, survival, and transformation. Mutations in B-RAF have been implicated in various cancers. This underscores the importance of understanding drugs like rafigrelide that might interact with similar pathways or targets (Wellbrock et al., 2004), (Garnett & Marais, 2004).

Potential in Experimental Physics

In a different domain, rafigrelide's constituent, radium fluoride (RaF), has been studied for its potential in experimental physics. RaF's electronic structure makes it suitable for direct laser cooling, which can be leveraged in high-precision experiments aimed at studying molecular parity violation. This research indicates a promising avenue for the use of RaF in fundamental physics experiments (Isaev et al., 2010).

Safety And Hazards

Rafigrelide is harmful if swallowed or inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name

6,7-dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-12(2)10(18)16-11-15-8-4-3-7(13)9(14)6(8)5-17(11)12/h3-4H,5H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDPBNGNRHCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=NC3=C(CN21)C(=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145594
Record name Rafigrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rafigrelide

CAS RN

1029711-88-3
Record name Rafigrelide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029711883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rafigrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAFIGRELIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q1Z0GK92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rafigrelide
Reactant of Route 2
Rafigrelide
Reactant of Route 3
Rafigrelide
Reactant of Route 4
Rafigrelide
Reactant of Route 5
Rafigrelide
Reactant of Route 6
Rafigrelide

Citations

For This Compound
11
Citations
K Balasubramaniam, G Viswanathan… - Thrombosis and …, 2014 - thieme-connect.com
Platelets play a central role in atherothrombotic events. We investigated the effect of a novel platelet-lowering agent, rafigrelide, on thrombus formation and characteristics. In this phase …
Number of citations: 6 www.thieme-connect.com
K Balasubramaniam - 2016 - theses.ncl.ac.uk
… thrombus quantity and quality with Rafigrelide Methods: Study 1: … Study 2: Twelve volunteers took Rafigrelide (novel platelet … ii Study 2: Rafigrelide reduced platelet count and thrombus …
Number of citations: 2 theses.ncl.ac.uk
SP Watson, A Dalby - Platelets, 2019 - Taylor & Francis
… It is time to correct the misuse of ‘anti-platelet’for plateletlowering agents, such as anagrelide and rafigrelide [21], and propose that this group be termed ‘anti-megakaryocytic’. We …
Number of citations: 4 www.tandfonline.com
YR Espasandin, AC Glembotsky, M Grodzielski… - Journal of Thrombosis …, 2015 - Elsevier
… The recent development of rafigrelide, which is a chemical analog of anagrelide with reduced potency against PDE3, may help reduce side‐effects, while preserving its platelet‐…
Number of citations: 42 www.sciencedirect.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
BACKGROUND The management of patients who are receiving chronic oral anticoagulation therapy and require an elective surgery or invasive procedure is a common clinical scenario…
Number of citations: 3 www.sciencedirect.com
EI Lev, JI Osende, MF Richard, JA Robbins… - Journal of the American …, 2001 - jacc.org
OBJECTIVES The goal of this study was to evaluate platelet function and to preliminarily assess the clinical safety of sequential treatment with tirofiban or eptifibatide followed by …
Number of citations: 31 www.jacc.org
JI Osende, JJ Badimon, V Fuster, P Herson… - Journal of the American …, 2001 - jacc.org
OBJECTIVES This study was designed to determine whether blood thrombogenicity is related to chronic glycemic control in type 2 diabetes mellitus (T2DM). BACKGROUND Type 2 …
Number of citations: 237 www.jacc.org
GN Viswanathan, AR Harper, JJ Badimon, SM Marshall… - medRxiv, 2022 - medrxiv.org
Platelet dependent thrombogenicity is higher in type 2 diabetes mellitus (T2DM) but there is no data on association between thrombus and mortality or vascular inflammation. We …
Number of citations: 3 www.medrxiv.org
JR Stasiak, M Serrani, E Biral, JV Taylor… - Biomaterials …, 2020 - pubs.rsc.org
Clinically available prosthetic heart valves are life-saving, but imperfect: mechanical valves requiring anticoagulation therapy, whilst bioprosthetic valves have limited durability. Polymer …
Number of citations: 24 pubs.rsc.org
G Moggridge, J Stasiak, M Serrani, E Biral, J Taylor… - 2020 - repository.cam.ac.uk
… Zaman, Antithrombotic properties of rafigrelide: a phase 1, open-label, non-randomised, single-sequence, crossover study, Thromb. Haemostasis, 2014, 112(1), 205–215. 32 K. …
Number of citations: 2 www.repository.cam.ac.uk

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。